molecular formula C13H21NO4 B1518734 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 871727-05-8

6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1518734
CAS No.: 871727-05-8
M. Wt: 255.31 g/mol
InChI Key: ZVMOSXHYOPBSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid” is a compound with the CAS Number: 1824022-98-1 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines in organic synthesis . A common method for its deprotection uses trifluoroacetic acid in dichloromethane, or with HCl in methanol . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .


Molecular Structure Analysis

The IUPAC name of the compound is “6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid” and its InChI Code is "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)" .


Chemical Reactions Analysis

The compound can undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule . This reaction can be catalyzed by a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 269.34 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis of Spiro Compounds

  • Spiro compounds, which are essential in various chemical syntheses, can be derived from reactions involving derivatives of 6-azaspiro[2.5]octane. For instance, the reaction of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane derivatives with alcohols, ketone oximes, and aldehyde oximes can yield various structurally interesting compounds, including cyclopropanecarboxylates and azabicyclohexenes (Kayukova et al., 2006).

Cycloaddition Reactions

  • Cycloaddition reactions involving ketenes derived from 1,5,7-trioxaspiro[2.5]octane diones can result in the formation of spiro compounds between β-lactam and 1,3-dioxolan-4-one. Such reactions are valuable in creating complex molecular structures (Tsuno, Kondo & Sugiyama, 2006).

Scaffolds for Drug Discovery

  • 6-Azaspiro[4.3]alkanes are synthesized from four-membered-ring ketones and are considered innovative scaffolds for drug discovery. They are synthesized through reactions involving electron-deficient exocyclic alkenes and N-benzylazomethine ylides (Chalyk et al., 2017).

Peptide Synthesis

  • Spirolactams derived from 6-azaspiro[2.5]octane are used as constrained surrogates in peptide synthesis. They mimic the structure of dipeptides like Pro-Leu and Gly-Leu and are synthesized for use in biochemistry and molecular biology (Fernandez et al., 2002).

Novel Bifunctional Compounds

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate leads to novel bifunctional compounds. These are useful for further selective derivation, expanding the possibilities in chemical space and offering alternatives to piperidine ring systems (Meyers et al., 2009).

Mechanism of Action

The mechanism of action of this compound involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound’s potential for high-temperature deprotection of amino acids and peptides in a phosphonium ionic liquid has been explored . This study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . Future research could further explore these properties and their potential applications in organic synthesis.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMOSXHYOPBSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656404
Record name 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871727-05-8
Record name 6-(1,1-Dimethylethyl) 6-azaspiro[2.5]octane-1,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871727-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 165c (500 mg, 1.76 mmol) in ethanol (8 mL) was added sodium hydroxide (212 mg, 5.3 mmol) in water (4 mL). See FIG. 6. The mixture was stirred at 15° C. for 12 h. The solvent was evaporated under reduced pressure. The aqueous solution was acidified with dilute hydrochloride acid (0.5 M) slowly under ice bath until pH˜4, and extracted with EtOAc (10 mL×3). The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 165d (390 mg, 83%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 3.52-3.42 (m, 3H), 3.38-3.35 (m, 1H), 1.75-1.72 (m, 2H), 1.58-1.56 (m, 1H), 1.46-1.43 (m, 11H), 1.23-1.21 (m, 1H), 1.02-1.01 (m, 1H).
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.